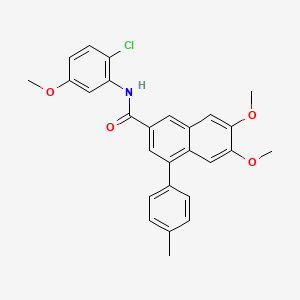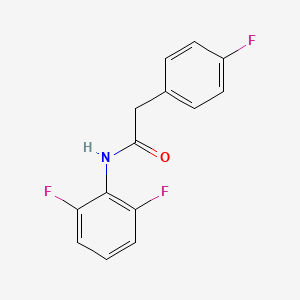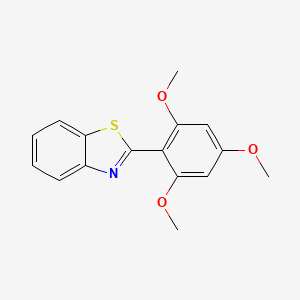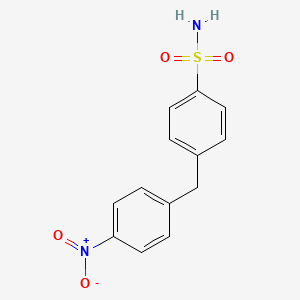
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide
Descripción general
Descripción
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide, also known as CDMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMB belongs to the class of naphthamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been shown to inhibit the NS3/4A protease of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. It also induces apoptosis and inhibits cell proliferation in cancer cells. Additionally, N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide inhibits the replication of the hepatitis C virus. Furthermore, N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, the synthesis of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide is a complex process that requires expertise in organic chemistry and specialized equipment. Furthermore, the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide. Furthermore, the potential therapeutic applications of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide need to be explored further, particularly in the areas of cancer and viral infections. Finally, the development of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide derivatives with improved potency and selectivity could lead to the discovery of novel therapeutics.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has also been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO4/c1-16-5-7-17(8-6-16)21-12-19(11-18-13-25(32-3)26(33-4)15-22(18)21)27(30)29-24-14-20(31-2)9-10-23(24)28/h5-15H,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZKWADKIURKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=C(C=CC(=C4)OC)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(3,5-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748421.png)
![2-chloro-N-[3-(4-fluorophenyl)propyl]benzamide](/img/structure/B4748426.png)
![methyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748439.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4748453.png)

![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)

![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)
![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)



![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)